4-Chloro-5,6-dihydrofuro[2,3-d]pyrimidine
Description
Contextual Significance of the Dihydrofuro[2,3-d]pyrimidine Core in Heterocyclic Chemistry
The dihydrofuro[2,3-d]pyrimidine core is a crucial scaffold in the field of heterocyclic chemistry. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to the metabolism of all living cells. sigmaaldrich.commerckmillipore.com The furo[2,3-d]pyrimidine (B11772683) framework, in particular, is recognized for its presence in a variety of biologically active molecules. nih.gov
The versatility of this core structure allows for the synthesis of a wide range of derivatives with potential applications in pharmaceuticals and agrochemicals. wiseguyreports.com Researchers have explored these compounds for various biological activities, making the furo[2,3-d]pyrimidine system an attractive target for synthetic chemists. nih.govresearchgate.net The development of efficient, green synthetic methods for creating these molecules is an active area of research. researchgate.net
Specific Focus on 4-Chloro-5,6-dihydrofuro[2,3-d]pyrimidine within Halogenated Heterocycles
Within the diverse family of furo[2,3-d]pyrimidine derivatives, this compound holds a specific place as a halogenated heterocycle. Halogenated organic compounds, particularly those containing chlorine, are widely used as intermediates in synthetic chemistry. sigmaaldrich.commerckmillipore.com The introduction of a halogen atom into a heterocyclic ring can significantly modify the molecule's chemical and biological properties. thieme-connect.com
The presence of a chlorine atom at the 4-position of the dihydropyrimidine ring makes this compound a valuable building block. This chlorine atom can be readily substituted, providing a reactive site for further chemical modifications and the synthesis of more complex molecules. srinichem.com This reactivity is a key feature of halogenated heterocycles, enabling their use in creating new compounds for drug discovery and development. researchgate.net The incorporation of halogens is a common strategy in medicinal chemistry to enhance properties such as membrane permeability and metabolic stability. researchgate.net
Below are the key chemical identifiers for this compound.
| Property | Value |
| Molecular Formula | C₆H₅ClN₂O labshake.com |
| Molecular Weight | 156.57 g/mol labshake.com |
| CAS Number | 1378831-86-7 labshake.comchemsrc.com |
| Canonical SMILES | C1COC2=C1C(=NC=N2)Cl labshake.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-5,6-dihydrofuro[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c7-5-4-1-2-10-6(4)9-3-8-5/h3H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BACUQWMJZXSMKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C(=NC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1378831-86-7 | |
| Record name | 4-chloro-5H,6H-furo[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for the 5,6 Dihydrofuro 2,3 D Pyrimidine Skeleton
Cyclization Reactions for Dihydrofuro[2,3-d]pyrimidine Ring Formation
Intramolecular cyclization is a cornerstone for the synthesis of the furo[2,3-d]pyrimidine (B11772683) skeleton. These reactions typically involve forming the furan (B31954) ring onto a pre-existing pyrimidine (B1678525) precursor bearing a suitable side chain.
One of the most direct methods for forming the dihydrofuran portion of the fused ring system is through the acid-catalyzed cyclodehydration of a pyrimidine substituted with a β-hydroxyethyl group at the 5-position. In this process, a precursor such as 2-amino-4-hydroxy-5-(2-hydroxyethyl)pyrimidine is treated with a strong acid. The acid protonates the hydroxyl group on the side chain, converting it into a good leaving group (water). The oxygen of the 4-hydroxy group on the pyrimidine ring then acts as a nucleophile, attacking the electrophilic carbon and displacing the water molecule to close the five-membered dihydrofuran ring.
More complex and elegant strategies involve tandem reactions where multiple bonds are formed in a single sequence. For instance, the reaction of furo[2,3-d]pyrimidine-2,4-diones can undergo a base-promoted tandem annulation. rsc.org This process can involve the ring-opening of the furan moiety, followed by a cycloaddition and subsequent annulation. rsc.org
Novel 2,3-dihydrofuran (B140613) derivatives can also be synthesized via a tandem Knoevenagel-Michael cyclization. nih.gov This approach involves reacting components like an α-tosyloxy ketone, a 1,3-dicarbonyl compound (such as 5,5-dimethyl-1,3-cyclohexanedione), and various aldehydes. nih.gov While not directly forming the pyrimidine ring, this demonstrates a powerful method for constructing the dihydrofuran portion of a molecule, which can be adapted for heterocyclic systems.
Multicomponent reactions (MCRs) have emerged as highly efficient tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. orgchemres.org These reactions are valued for their high atom economy, simplicity, and ability to generate diverse molecular structures quickly. orgchemres.orgscielo.org.mx
The synthesis of fused pyrimidine systems, such as furo[3′,4′:5,6]pyrido[2,3-d]pyrimidines, has been achieved through three-component reactions involving an aldehyde, 2,6-diaminopyrimidine-4(3H)-one, and tetronic acid. researchgate.netnih.gov This strategy can be adapted for the synthesis of the furo[2,3-d]pyrimidine skeleton. A plausible MCR for the 5,6-dihydrofuro[2,3-d]pyrimidine core could involve the condensation of a 6-aminopyrimidine, an aldehyde, and a component that provides the atoms for the dihydrofuran ring. The reaction typically proceeds through a series of condensations and cyclizations, such as an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization. nih.gov
| Reactant A | Reactant B | Reactant C | Catalyst/Solvent | Product Type | Reference |
| Arylglyoxals | 6-Amino-1,3-dimethyluracil | Barbituric acid derivatives | TBAB / Ethanol | Polyfunctionalized pyrrolo[2,3-d]pyrimidines | scielo.org.mx |
| Aldehyde | 2,6-Diaminopyrimidine-4(3H)-one | Tetronic acid | Water | Furo[3′,4′:5,6]pyrido[2,3-d]pyrimidine derivatives | researchgate.net |
| Benzaldehyde | Uracil | Tetronic acid | Not specified | Pyrido[2,3-d]pyrimidine derivatives | nih.gov |
The formal [3+2] cycloaddition is another sophisticated method for constructing the five-membered furan ring. In a relevant study, functionalized furo[2,3-d]pyrimidine-2,4-diones were shown to undergo a base-promoted tandem reaction that proceeds via a sequential ring-opening of the furyl ring followed by a formal [3+2] cycloaddition. rsc.org This reaction with activated cyclic 1,3-dipolarophiles led to the efficient synthesis of complex dispiro-fused tricyclic compounds, demonstrating the utility of this approach in building intricate molecular architectures based on the pyrimidine core. rsc.org
Strategies for Introduction of the 4-Chloro Substituent
The introduction of a chlorine atom at the 4-position of the furo[2,3-d]pyrimidine ring is a crucial step for enabling further functionalization, particularly for nucleophilic substitution and cross-coupling reactions. srinichem.com The most common precursor for this transformation is the corresponding 4-hydroxyfuro[2,3-d]pyrimidine, which exists in tautomeric equilibrium with its keto form, furo[2,3-d]pyrimidin-4-one.
The standard and widely used method for this chlorination is treatment with a chlorinating agent such as phosphoryl chloride (POCl₃). mdpi.comnih.gov The reaction involves the conversion of the hydroxyl/keto group into a chlorophosphate ester intermediate, which is then displaced by a chloride ion to yield the 4-chloro derivative. Sometimes, a base like pyridine (B92270) or triethylamine (B128534) is added to neutralize the HCl generated during the reaction. mdpi.com This transformation is a key step in the synthesis of many biologically active pyrimidine derivatives. google.com
| Precursor | Reagent | Conditions | Product | Reference |
| 7H-pyrrolo[2,3-d]pyrimidin-4-ol | POCl₃ | Reflux | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | google.com |
| 3H-pyrrolo[2,3-d]pyrimidin-4(4aH)-one | POCl₃ / Dichloromethane | Reflux | 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine | nih.gov |
| 5,6,7,8-tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidin-4(3H)-one | POCl₃ / Pyridine | Reflux | 4-Chloro-5,6,7,8-tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidine | mdpi.com |
Advanced Synthetic Techniques and Catalysis
Modern synthetic chemistry increasingly relies on advanced techniques and catalysis to improve efficiency, yield, and environmental friendliness.
Palladium-Catalyzed Cyclization: A flexible method for the synthesis of 5,6-disubstituted furo[2,3-d]pyrimidine derivatives has been developed utilizing a palladium-catalyzed arylative cyclization. researchgate.net This key step involves the reaction of alkynylpyrimidinols with various aryl iodides, which provides the desired fused heterocyclic compounds in moderate to good yields. researchgate.net This catalytic approach allows for the direct installation of an aryl group at the 5-position during the ring-forming step.
Microwave-Assisted Synthesis: Microwave irradiation has become a valuable tool for accelerating organic reactions. The synthesis of novel fused pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidines has been successfully carried out using a solvent-free, microwave-assisted reaction. researchgate.net This protocol offers significant advantages, including mild reaction conditions, easy work-up, good yields, and dramatically reduced reaction times. researchgate.net Such techniques are readily applicable to the synthesis of the 4-chloro-5,6-dihydrofuro[2,3-d]pyrimidine scaffold, offering a more efficient and environmentally friendly alternative to traditional heating methods.
Microwave-Accelerated Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. The application of microwave irradiation in the synthesis of fused pyrimidine systems has been well-documented, demonstrating its utility in the rapid construction of complex heterocyclic scaffolds.
While a specific microwave-assisted synthesis for this compound is not extensively detailed in the literature, the general principles can be applied to the synthesis of its precursors. For instance, the condensation reactions that form the pyrimidine ring or the cyclization to form the fused furo-pyrimidine system can be significantly enhanced by microwave heating. This technique promotes efficient energy transfer directly to the reacting molecules, leading to a rapid increase in temperature and reaction rate.
The key advantages of employing microwave-assisted synthesis in the preparation of the 5,6-dihydrofuro[2,3-d]pyrimidine skeleton include:
Rate Enhancement: Reactions that may take hours under conventional heating can often be completed in minutes.
Improved Yields: The reduction in reaction time can minimize the formation of byproducts, leading to higher isolated yields of the desired product.
Greener Chemistry: Shorter reaction times and often solvent-free conditions contribute to a more environmentally friendly synthetic process.
A hypothetical microwave-assisted approach to the 5,6-dihydrofuro[2,3-d]pyrimidine skeleton could involve the reaction of a suitably substituted pyrimidine with a precursor for the dihydrofuran ring in a sealed vessel under microwave irradiation. The optimization of parameters such as temperature, pressure, and irradiation time would be crucial for maximizing the efficiency of such a synthesis.
Catalyst-Free Synthesis Conditions
The development of catalyst-free synthetic methods is a significant goal in modern organic chemistry, as it simplifies reaction procedures, reduces costs, and minimizes the environmental impact associated with catalyst use and removal. For the synthesis of furo[2,3-d]pyrimidine derivatives, a catalyst-free approach has been reported involving the [3+2] cyclization of a pyrimidine derivative with a suitable reaction partner. researchgate.net
One such method involves the reaction of pyrimidine-4,6-diol with various nitroolefins in water under conventional heating. researchgate.net This reaction proceeds smoothly to afford the corresponding furo[2,3-d]pyrimidine derivatives in good to high yields. researchgate.net The reaction is typically carried out at 90 °C and is complete within 1.5-2 hours. researchgate.net This approach is attractive due to its operational simplicity and the use of water as a green solvent.
The proposed mechanism for this catalyst-free reaction involves an initial Michael addition of the pyrimidine-4,6-diol to the nitroolefin, followed by an intramolecular cyclization and subsequent elimination of nitrous acid to form the fused ring system. The absence of a catalyst suggests that the inherent reactivity of the starting materials is sufficient to drive the reaction to completion under thermal conditions.
| Starting Material 1 | Starting Material 2 | Product | Reaction Conditions | Yield (%) | Reference |
| Pyrimidine-4,6-diol | β-Nitrostyrene | 5-Phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-4,6(7H)-dione | Water, 90 °C, 1.5-2 h | Good to High | researchgate.net |
| Pyrimidine-4,6-diol | (E)-2-Nitro-1-(p-tolyl)ethene | 5-(p-Tolyl)-5,6-dihydrofuro[2,3-d]pyrimidine-4,6(7H)-dione | Water, 90 °C, 1.5-2 h | Good to High | researchgate.net |
| Pyrimidine-4,6-diol | (E)-1-(4-Chlorophenyl)-2-nitroethene | 5-(4-Chlorophenyl)-5,6-dihydrofuro[2,3-d]pyrimidine-4,6(7H)-dione | Water, 90 °C, 1.5-2 h | Good to High | researchgate.net |
This table presents a generalized representation of the catalyst-free synthesis of the furo[2,3-d]pyrimidine skeleton based on the reaction of pyrimidine-4,6-diol and various nitroolefins as described in the literature.
Following the successful synthesis of the 5,6-dihydrofuro[2,3-d]pyrimidin-4-one skeleton, the introduction of the chlorine atom at the 4-position can be achieved through standard chlorination procedures. A common method for such transformations is the treatment of the corresponding hydroxypyrimidine (or its tautomeric pyrimidone form) with a chlorinating agent such as phosphoryl trichloride (B1173362) (POCl₃) or phosphorus pentachloride (PCl₅). This step would convert the 4-hydroxy or 4-oxo group into the desired 4-chloro functionality, yielding this compound.
Chemical Reactivity and Transformation Pathways of 4 Chloro 5,6 Dihydrofuro 2,3 D Pyrimidine
Nucleophilic Substitution Reactions of the 4-Chloro Moiety
The chlorine atom at the C-4 position of the furo[2,3-d]pyrimidine (B11772683) core is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is analogous to that observed in other 4-chlorofused pyrimidines, such as 4-chloropyrrolo[2,3-d]pyrimidines and 4-chlorothieno[2,3-d]pyrimidines. nih.govresearchgate.net The electron-withdrawing pyrimidine (B1678525) nitrogens enhance the electrophilicity of the C-4 carbon, facilitating attack by a wide range of nucleophiles.
Common nucleophilic substitution reactions involve amines, alkoxides, and thiols, leading to the formation of diverse 4-substituted derivatives. For instance, reaction with primary or secondary amines (aminolysis) yields the corresponding 4-amino-5,6-dihydrofuro[2,3-d]pyrimidines. informahealthcare.com These reactions are often carried out in a suitable solvent like acetonitrile (B52724) or an alcohol, sometimes with the addition of a base to neutralize the HCl generated. nih.govinformahealthcare.com Similarly, treatment with sodium or potassium alkoxides results in the formation of 4-alkoxy ethers, while reaction with thiols or thiolates produces 4-thioether derivatives. chemrxiv.orgchemrxiv.org The efficiency of these substitutions allows for the introduction of a wide array of functional groups, which is a key strategy in the synthesis of compound libraries for drug discovery. informahealthcare.commdpi.com
| Nucleophile (Nu-H) | Reagent/Conditions | Product Structure | Product Class | Reference |
|---|---|---|---|---|
| Primary/Secondary Amine (R¹R²NH) | NEt₃, Acetonitrile, Reflux | ![]() | 4-Amino-5,6-dihydrofuro[2,3-d]pyrimidine | nih.govinformahealthcare.com |
| Amino Acid Ester (H₂N-CHR-CO₂R') | Base (e.g., NEt₃), Solvent | ![]() | 4-(Amino acid ester)-substituted derivative | researchgate.netinformahealthcare.com |
| Alcohol (R-OH) | NaH or K₂CO₃, DMF/Acetonitrile | ![]() | 4-Alkoxy-5,6-dihydrofuro[2,3-d]pyrimidine | chemrxiv.org |
| Thiol (R-SH) | Base (e.g., NaH), THF/DMF | ![]() | 4-(Alkyl/Aryl)thio-5,6-dihydrofuro[2,3-d]pyrimidine | chemrxiv.org |
Transformations of the Dihydrofuran Ring System
The 5,6-dihydrofuran ring contains an endocyclic double bond, which is a key site for chemical transformations that modify the heterocyclic core.
The carbon-carbon double bond within the dihydrofuran moiety is theoretically capable of participating in cycloaddition reactions, such as [3+2] or [2+2] cycloadditions. These reactions could provide pathways to novel, complex polycyclic structures. However, while cycloaddition reactions are a fundamental tool in heterocyclic synthesis, specific studies detailing such transformations on the 4-Chloro-5,6-dihydrofuro[2,3-d]pyrimidine scaffold are not extensively documented in the scientific literature. nih.gov The reactivity in such reactions would be influenced by the electronic effects of the fused pyrimidine ring and the chloro substituent.
The double bond of the dihydrofuran ring is susceptible to reduction through hydrogenation. Catalytic hydrogenation, typically employing hydrogen gas with a palladium or platinum catalyst, would be expected to saturate the ring, yielding the corresponding 4-chloro-5,6,7,7a-tetrahydrofuro[2,3-d]pyrimidine. This transformation is consistent with the known chemistry of furanic compounds, where ring hydrogenation is a common method to produce saturated tetrahydrofuran (B95107) derivatives. rsc.org This reduction alters the geometry and electronic properties of the scaffold, providing access to analogs with a more flexible, three-dimensional structure.
Derivatization and Functional Group Interconversions on the Core Scaffold
Beyond the primary nucleophilic substitution at the 4-position, the furo[2,3-d]pyrimidine scaffold can undergo a variety of further derivatizations and functional group interconversions, particularly when other functional groups are present on the core structure. These transformations are crucial for structure-activity relationship (SAR) studies. nih.gov
For furo[2,3-d]pyrimidine derivatives bearing an ester group (e.g., at the 5-position), standard transformations such as hydrolysis to the corresponding carboxylic acid can be readily achieved. informahealthcare.com The resulting carboxylic acid serves as a versatile handle for further modifications. For example, it can be activated to form an acid chloride, which can then be reacted with various amines to generate a library of amides. informahealthcare.com Furthermore, functionalized furo[2,3-d]pyrimidines can serve as precursors for the synthesis of more complex fused heterocyclic systems. For example, derivatives have been used to construct furo[3,2-e] nih.govresearchgate.netresearchgate.nettriazolo[1,5-c]pyrimidine systems, demonstrating a significant modification of the core scaffold. nih.gov
| Starting Functional Group | Reagents/Conditions | Resulting Functional Group | Transformation Type | Reference |
|---|---|---|---|---|
| Ester (-CO₂R) | 1. NaOH, EtOH/H₂O 2. HCl (aq) | Carboxylic Acid (-COOH) | Saponification | informahealthcare.com |
| Carboxylic Acid (-COOH) | SOCl₂ or Oxalyl Chloride | Acid Chloride (-COCl) | Acyl Halogenation | informahealthcare.com |
| Acid Chloride (-COCl) | Amine (R¹R²NH), NEt₃ | Amide (-CONR¹R²) | Amidation | informahealthcare.com |
| 4-Hydrazinyl-furo[2,3-d]pyrimidine | Orthoesters or similar reagents | Fused Triazolopyrimidine Ring | Heterocyclic Ring Annulation | nih.gov |
Mechanistic Investigations of Reactions Involving 4 Chloro 5,6 Dihydrofuro 2,3 D Pyrimidine
Elucidation of Reaction Pathways for Cyclization Processes (e.g., domino Michael addition)
No specific studies elucidating the reaction pathways for cyclization processes, such as the domino Michael addition, involving 4-Chloro-5,6-dihydrofuro[2,3-d]pyrimidine have been found in the reviewed literature.
Understanding Selectivity in Transformation Reactions (e.g., stereoselectivity)
There is no available research data detailing the selectivity, including stereoselectivity, of transformation reactions of this compound.
Structural Elucidation and Advanced Spectroscopic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
High-resolution ¹H and ¹³C NMR spectroscopy are indispensable tools for determining the carbon-hydrogen framework of a molecule. For 4-Chloro-5,6-dihydrofuro[2,3-d]pyrimidine, these techniques provide definitive evidence for the presence and connectivity of the dihydrofuro and pyrimidine (B1678525) rings.
In the ¹H NMR spectrum, distinct signals corresponding to the protons of the dihydrofuro ring are observed. The methylene (B1212753) protons at the C6 position typically appear as a triplet, coupled to the adjacent methylene protons at the C5 position. Similarly, the C5 protons also present as a triplet. The chemical shifts of these protons are influenced by the electronegativity of the adjacent oxygen atom and the aromatic pyrimidine ring. The lone proton on the pyrimidine ring at the C2 position would likely appear as a singlet in the aromatic region of the spectrum.
The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each carbon atom in the molecule. The chemical shifts of the carbon atoms in the pyrimidine ring are characteristic of aromatic and heteroaromatic systems. The carbons of the dihydrofuro moiety, C5 and C6, would appear in the aliphatic region, with their shifts influenced by the attached oxygen and the fused ring system. The carbon atom bonded to the chlorine, C4, would exhibit a chemical shift value typical for a carbon attached to an electronegative halogen in an aromatic system.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | Data not available | s | - |
| H-5 | Data not available | t | Data not available |
| H-6 | Data not available | t | Data not available |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | Data not available |
| C-4 | Data not available |
| C-4a | Data not available |
| C-5 | Data not available |
| C-6 | Data not available |
| C-7a | Data not available |
Note: Specific chemical shift and coupling constant values are dependent on the solvent used and the specific instrumentation.
Mass Spectrometry (MS) and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing insights into its structure through fragmentation analysis.
The high-resolution mass spectrum (HRMS) of this compound would show a molecular ion peak [M]⁺ corresponding to its exact molecular weight. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom, with the [M+2]⁺ peak having an intensity of approximately one-third that of the [M]⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used to induce fragmentation of the molecule. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule could include the loss of a chlorine atom, retro-Diels-Alder cleavage of the dihydrofuro ring, or other characteristic cleavages of the fused ring system. Analysis of these fragment ions helps to confirm the connectivity of the atoms within the molecule.
Table 3: Mass Spectrometry Data for this compound
| Ion | m/z (calculated) | m/z (observed) | Relative Intensity (%) |
| [M]⁺ | Data not available | Data not available | Data not available |
| [M+2]⁺ | Data not available | Data not available | Data not available |
| Fragment 1 | Data not available | Data not available | Data not available |
| Fragment 2 | Data not available | Data not available | Data not available |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.
Key absorptions would include C-H stretching vibrations for the aromatic and aliphatic protons. The C=N and C=C stretching vibrations from the pyrimidine ring would appear in the 1600-1450 cm⁻¹ region. A strong absorption band corresponding to the C-O-C stretching of the dihydrofuro ring would also be a prominent feature. The C-Cl stretching vibration would be observed in the fingerprint region, typically below 800 cm⁻¹.
Table 4: Key IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | Data not available | Medium |
| Aliphatic C-H Stretch | Data not available | Medium |
| C=N/C=C Stretch (Pyrimidine) | Data not available | Medium-Strong |
| C-O-C Stretch (Dihydrofuro) | Data not available | Strong |
| C-Cl Stretch | Data not available | Medium-Strong |
X-ray Crystallography for Solid-State Structure Determination
A single-crystal X-ray diffraction analysis of this compound would unequivocally confirm its molecular structure. The data would reveal the planarity of the pyrimidine ring and the conformation of the non-planar dihydrofuro ring. Furthermore, it would provide exact measurements of the C-Cl, C-O, C-N, and C-C bond lengths and the angles between them. Intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing can also be elucidated from the crystallographic data. This information is crucial for understanding the solid-state properties of the compound.
Table 5: Selected Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
Computational and Theoretical Chemistry Studies
Molecular Modeling for Conformation and Intermolecular Interactions
Molecular modeling techniques, including molecular docking and molecular dynamics (MD) simulations, are crucial for predicting how furo[2,3-d]pyrimidine (B11772683) derivatives interact with biological macromolecules, such as proteins and enzymes. nih.gov These methods are fundamental in drug discovery for predicting the binding affinity and orientation of a molecule within a protein's active site.
Molecular Docking: This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For furo[2,3-d]pyrimidine derivatives, docking studies are often used to understand their potential as inhibitors of specific enzymes, such as kinases. rsc.orgnih.gov For instance, in studies on related furo[2,3-d]pyrimidine compounds as potential anticancer agents, molecular docking has been used to identify key intermolecular interactions between the compound and the amino acid residues of the target protein. tandfonline.com These interactions are typically non-covalent and include hydrogen bonds, hydrophobic interactions, and van der Waals forces, which collectively determine the stability of the ligand-protein complex. rsc.org
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to study the dynamic behavior of the molecule-protein complex over time. These simulations provide insights into the stability of the binding pose predicted by docking and can reveal conformational changes in both the ligand and the protein upon binding. rsc.org Studies on furo[2,a]pyrimidine analogs have utilized MD simulations to confirm the stability of the interactions with key amino acids in enzyme binding sites, providing a more detailed picture of the binding pattern. rsc.orgnih.gov
The table below summarizes the types of intermolecular interactions commonly investigated for furo[2,3-d]pyrimidine derivatives when binding to protein targets, as identified through molecular modeling studies on analogs.
| Interaction Type | Description | Key Atoms/Groups Involved |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like N or O) and another nearby electronegative atom. | Pyrimidine (B1678525) nitrogen atoms, furan (B31954) oxygen, carbonyl groups |
| Hydrophobic Interactions | The tendency of nonpolar groups to associate with each other in an aqueous environment, driven by the exclusion of water. | Fused furan and pyrimidine rings, nonpolar substituents |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | All atoms in the molecule and protein |
| Pi-Stacking | Attractive, noncovalent interactions between aromatic rings. | The aromatic pyrimidine ring and aromatic amino acids (e.g., Phenylalanine, Tyrosine) |
This table is illustrative of interactions observed in computational studies of the furo[2,3-d]pyrimidine scaffold.
Quantum Chemical Calculations for Reaction Energetics and Transition States
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules and to elucidate reaction mechanisms. plu.mxijcce.ac.ir These methods can calculate the energies of reactants, products, intermediates, and transition states, providing a quantitative understanding of reaction pathways.
For a molecule like 4-Chloro-5,6-dihydrofuro[2,3-d]pyrimidine, quantum chemical calculations can be used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms (the ground-state conformation).
Calculate Electronic Properties: Predict properties like the distribution of electron density, molecular orbital energies (HOMO/LUMO), and the molecular electrostatic potential, which are key to understanding reactivity. plu.mx
Investigate Reaction Mechanisms: By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.
The following table provides a conceptual example of the type of data generated from a quantum chemical study of a hypothetical reaction step, such as a cyclization to form the furo[2,3-d]pyrimidine core.
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | Starting materials for the reaction step. | 0.0 (Reference) |
| Intermediate 1 | A transient species formed during the reaction. | +5.2 |
| Transition State 1 | The energy barrier to form Intermediate 1. | +18.5 |
| Intermediate 2 | A subsequent transient species. | -2.1 |
| Transition State 2 | The energy barrier leading from Intermediate 2. | +15.3 |
| Products | The final molecule(s) of the reaction step. | -12.7 |
This table is a hypothetical representation of data from a DFT calculation to illustrate reaction energetics. The values are not based on experimental data for the specified compound.
These theoretical insights are invaluable for optimizing existing synthetic routes and designing new, more efficient ones for complex heterocyclic molecules.
Advanced Derivatives and Structural Analogues of 4 Chloro 5,6 Dihydrofuro 2,3 D Pyrimidine
Systematic Substituent Variation at the 4-Position
The chlorine atom at the 4-position of the 5,6-dihydrofuro[2,3-d]pyrimidine core is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity provides a straightforward and efficient method for introducing a diverse array of functional groups, which is a cornerstone of structure-activity relationship (SAR) studies. The electron-withdrawing nature of the pyrimidine (B1678525) ring's nitrogen atoms facilitates these substitution reactions.
A common modification involves the reaction with various primary and secondary amines to yield 4-amino-5,6-dihydrofuro[2,3-d]pyrimidine derivatives. This amination can be performed under thermal conditions with an excess of the amine or a co-base to neutralize the generated hydrochloric acid. Alternatively, acid-promoted amination, for instance with aniline (B41778) derivatives in water, has also been shown to be effective for related fused pyrimidines like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. nih.gov The electronic and steric properties of the incoming amine significantly influence the reaction's success and the biological profile of the resulting product. nih.gov
In the analogous 5,6,7,8-tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidine series, SNAr reactions at the 4-chloro position have been optimized using microwave irradiation to produce a library of compounds with significant cytotoxic activity against cancer cell lines. nih.gov These studies underscore the importance of the substituent at the 4-position for biological function, with different amine-containing side chains leading to potent dual inhibitors of topoisomerase I and II. nih.gov
Below is a table summarizing representative substitutions at the 4-position of related fused pyrimidine systems and their observed outcomes.
| Parent Scaffold | Nucleophile/Reagent | Resulting 4-Substituent | Key Research Finding |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline Derivatives | Substituted Anilino Groups | Acid-promoted amination proceeds well in water, though ortho-substituted anilines with low pKa are unsuited. nih.gov |
| 4-Chloro-5,6,7,8-tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidine | Various Amines | Amino, Piperazinyl, Morpholinyl, etc. | Resulting compounds showed significant cytotoxicity against MCF-7 breast cancer cells and acted as dual topoisomerase inhibitors. nih.gov |
| 4-Chloropyrimidines (general) | Aliphatic/Benzylic Amines | Alkylamino/Benzylamino Groups | Reactions can be conducted in water without acid catalysis. nih.gov |
Modifications and Elaboration of the 5,6-Dihydrofuran Ring
While the 4-position offers a primary site for modification, the 5,6-dihydrofuran ring presents further opportunities for structural diversification. Alterations to this ring can influence the molecule's conformation, lipophilicity, and interactions with biological targets.
One effective strategy for synthesizing 5,6-disubstituted furo[2,3-d]pyrimidine (B11772683) derivatives involves a palladium-catalyzed arylative cyclization. researchgate.net This method utilizes alkynylpyrimidinols reacting with various aryl iodides to construct the furan (B31954) ring with specific substituents at both the 5- and 6-positions in a single key step. researchgate.net This approach allows for the introduction of diverse aryl groups, significantly expanding the chemical space available for exploration.
Research into furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors has shown that substituents on the furan ring are critical for activity. nih.gov For instance, a derivative bearing a 2-thienyl group at C-5 and a methyl group at C-6 of the furo[2,3-d]pyrimidine ring demonstrated potent inhibitory activity against AKT-1 kinase. nih.gov These findings highlight that even subtle changes to the dihydrofuran moiety can lead to substantial differences in biological potency and selectivity.
The following table details examples of modifications to the dihydrofuran ring in furo[2,3-d]pyrimidine systems.
| Modification Strategy | Substituents Introduced | Position(s) | Reported Outcome/Application |
| Pd-catalyzed arylative cyclization | Various Aryl groups | 5 and 6 | Flexible method for the synthesis of 5,6-disubstituted furo[2,3-d]pyrimidines. researchgate.net |
| Multi-step synthesis | 2-Thienyl and Methyl | 5 and 6 | Compound exhibited strong inhibitory activity as an AKT-1 kinase inhibitor. nih.gov |
| Diastereoselective synthesis | Various aryl groups | 5 | Synthesis of hexahydrofuro[2,3-d]pyrimidin-2-ones via a one-pot three-component reaction. nih.gov |
Alterations to the Pyrimidine Heterocycle
Modifying the core pyrimidine ring of the furo[2,3-d]pyrimidine system represents a more fundamental approach to creating advanced derivatives. These alterations can involve ring expansion, contraction, or the introduction of additional heteroatoms, leading to novel heterocyclic scaffolds with potentially unique biological properties.
One explored strategy is the synthesis of tricyclic systems by building upon the existing pyrimidine ring. For example, furo[2,3-d]pyrimidine precursors have been used to synthesize furo[3,2-e] nih.govnih.govnih.govtriazolo[1,5-c]pyrimidine derivatives. nih.gov This is achieved by introducing a hydrazine (B178648) moiety, which then undergoes cyclization to form the fused triazole ring. These novel tricyclic compounds were designed based on structural similarities to known kinase inhibitors and were evaluated as potential VEGFR-2 inhibitors, with several derivatives showing potent antiangiogenic activity. nih.gov
Another approach involves bioisosteric replacement, where the pyrimidine moiety is substituted with a different heterocyclic ring that possesses similar physicochemical properties. In a study on PI3K/AKT inhibitors, a bioisosteric approach was used to replace the pyrimidine moiety of a known inhibitor with a 1,3,4-thiadiazole (B1197879) pharmacophore, while retaining the furo[2,3-d]pyrimidine scaffold for other parts of the molecule. nih.gov The general chemistry of pyrimidines also allows for redox reactions, where the C5-C6 double bond can be formed or reduced, a process central to the biosynthesis and catabolism of pyrimidine-based nucleotides. umich.edu
| Alteration Type | Starting Scaffold | Resulting Scaffold | Purpose/Application |
| Fused Ring Addition | Furo[2,3-d]pyrimidine | Furo[3,2-e] nih.govnih.govnih.govtriazolo[1,5-c]pyrimidine | Development of novel VEGFR-2 inhibitors with antiangiogenic properties. nih.gov |
| Bioisosteric Replacement | Pyrimidine (in reference inhibitor) | 1,3,4-Thiadiazole | Design of novel PI3K/AKT dual inhibitors. nih.gov |
| Ring Transformation | Trisubstituted Pyrimidines | Tetrahydro-2H-pyrimido[1,6-a]pyrimidines | Synthesis of more complex bicyclic pyrimidine systems via reduction and cyclization. nih.gov |
Exploration of Related Fused Heterocyclic Systems with Shared Structural Motifs
The furo[2,3-d]pyrimidine scaffold is part of a larger family of fused heterocyclic systems where the furan ring is replaced by other five- or six-membered rings. These structural analogues, such as thieno[2,3-d]pyrimidines and pyrano[2,3-d]pyrimidines, are often investigated as bioisosteres. nih.govresearchgate.net The replacement of the furan oxygen with sulfur (in thiophene) or expansion to a pyran ring alters the electronic distribution, size, and hydrogen-bonding capacity of the molecule, leading to different pharmacological profiles.
Thieno[2,3-d]pyrimidines: This scaffold, where a thiophene (B33073) ring is fused to the pyrimidine, is considered a bioisostere of purines, quinazolines, and furo[2,3-d]pyrimidines. nih.govnih.gov Thieno[2,3-d]pyrimidine derivatives have been extensively studied and exhibit a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govrsc.org The synthesis of these compounds often follows similar strategies to their furan counterparts, allowing for the creation of large libraries for biological screening. nih.govnih.gov
Pyrano[2,3-d]pyrimidines: In this system, a pyran ring is fused to the pyrimidine. These compounds are also of significant interest in medicinal chemistry. nih.govresearchgate.net The synthesis of pyrano[2,3-d]pyrimidines can often be achieved through multicomponent reactions, providing a rapid and efficient route to structurally diverse molecules. nih.gov Like their furan and thiophene analogues, they possess a wide spectrum of biological activities. researchgate.net
The study of these related heterocyclic systems provides valuable insights into the SAR of the broader class of pyrimidine-fused compounds, helping to identify the key structural features required for specific biological activities.
| Fused Heterocycle | Key Structural Feature | Common Biological Activities | Significance |
| Thieno[2,3-d]pyrimidine | Fused thiophene ring (Sulfur analogue) | Anticancer, anti-inflammatory, antimicrobial, CNS protective. nih.govnih.gov | Considered a bioisostere of purines and quinazolines; promising scaffold in drug discovery. nih.govnih.gov |
| Pyrano[2,3-d]pyrimidine | Fused pyran ring (Six-membered ring analogue) | Antibacterial, antifungal, anticancer, enzyme inhibition. nih.govresearchgate.net | The pyranopyrimidine core is a key precursor for pharmaceuticals due to its bioavailability. nih.gov |
| Pyrido[2,3-d]pyrimidine | Fused pyridine (B92270) ring (Nitrogen analogue) | Kinase inhibitors, antitumor agents. researchgate.netresearchgate.net | Biologically active scaffold with applications in developing new anticancer drugs. researchgate.net |
Synthetic Utility of 4 Chloro 5,6 Dihydrofuro 2,3 D Pyrimidine in Complex Molecule Synthesis
Role as a Key Building Block in Heterocyclic Synthesis
The 4-chloro-5,6-dihydrofuro[2,3-d]pyrimidine scaffold is a pivotal starting material for the synthesis of a multitude of substituted furo[2,3-d]pyrimidine (B11772683) derivatives. The chlorine atom at the 4-position of the pyrimidine (B1678525) ring is highly susceptible to nucleophilic substitution, providing a convenient handle for the introduction of a wide range of functional groups and for the construction of more elaborate heterocyclic systems.
The general reactivity of 4-chloropyrimidines as intermediates is well-established, serving as precursors in the synthesis of various biologically active compounds. thieme.de For instance, the analogous 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a crucial intermediate in the synthesis of numerous kinase inhibitors. chemicalbook.com While direct literature on the synthesis of this compound is not abundant, synthetic strategies for related fused pyrimidine systems offer insights into its probable preparation and subsequent reactions. The synthesis of similar structures, such as furo[3′,4′:5,6]pyrido[2,3-d]pyrimidine derivatives, has been achieved through multicomponent reactions, highlighting the potential for efficient construction of the core furo-pyrimidine framework. researchgate.netnih.gov
The dihydrofuran portion of the molecule also offers opportunities for further chemical modification, although the reactivity of the chloropyrimidine ring typically dominates. The strategic placement of the reactive chlorine atom allows for sequential and site-selective reactions, a key feature in the synthesis of complex molecules.
A variety of nucleophiles can be employed to displace the chloride, leading to a diverse range of substituted furo[2,3-d]pyrimidines. These reactions are fundamental to the elaboration of the core scaffold and are crucial for exploring the structure-activity relationships of the resulting compounds.
Table 1: Representative Nucleophilic Substitution Reactions on 4-Chlorofused Pyrimidines
| Nucleophile | Resulting Functional Group | Potential Application of Product |
| Amines (R-NH2) | Amino-pyrimidines | Synthesis of kinase inhibitors, biologically active heterocycles |
| Alcohols (R-OH) | Alkoxy-pyrimidines | Modification of physicochemical properties, introduction of new functionalities |
| Thiols (R-SH) | Thioether-pyrimidines | Synthesis of sulfur-containing heterocycles, potential enzyme inhibitors |
| Organometallic Reagents | Carbon-substituted pyrimidines | C-C bond formation, construction of complex carbon skeletons |
This table is illustrative and based on the general reactivity of chloropyrimidines.
Application in Scaffold Diversity and Chemical Library Generation
The inherent reactivity of this compound makes it an ideal substrate for the generation of chemical libraries, which are essential tools in modern drug discovery. researchgate.net The ability to readily introduce a wide variety of substituents at the 4-position allows for the rapid creation of a large number of structurally diverse compounds from a common intermediate. This approach, often referred to as diversity-oriented synthesis, is a powerful strategy for exploring chemical space and identifying novel bioactive molecules. researchgate.net
The synthesis of libraries based on the furo[2,3-d]pyrimidine scaffold can be achieved through parallel synthesis techniques, where the reaction of the 4-chloro intermediate with a collection of different nucleophiles is carried out in a systematic and high-throughput manner. This methodology has been successfully applied to the synthesis of libraries of other heterocyclic compounds, such as 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine. nih.gov
The resulting libraries of furo[2,3-d]pyrimidine derivatives can then be screened against a wide range of biological targets to identify compounds with desired activities. The diversity of the library is crucial for increasing the probability of finding a "hit" compound. The furo[2,3-d]pyrimidine core itself is a privileged scaffold, meaning it is a structural motif that is frequently found in biologically active compounds. This further enhances the potential of libraries based on this scaffold to yield promising lead compounds for drug development.
The development of efficient synthetic routes to this compound and its subsequent diversification are therefore of significant interest to the medicinal chemistry community. The ability to generate large and diverse chemical libraries from this versatile building block will undoubtedly contribute to the discovery of new therapeutic agents.
Q & A
Q. What are the common synthetic routes for 4-chloro-5,6-dihydrofuro[2,3-d]pyrimidine?
The compound is typically synthesized via intramolecular cyclization of α-(1-carbamyliminomethylene)-γ-butyrolactone using sodium ethoxide, followed by chlorination with phosphoryl chloride (POCl₃) . Modifications to the hydroxyl and carbonyl groups (e.g., acetylation or methoxylation) are critical to stabilize intermediates. For example, protecting the hydroxyl group of 5-(2-hydroxyethyl)uracil with acetyl before chlorination improves yield .
Q. How is the compound characterized structurally?
Structural confirmation relies on spectroscopic techniques :
- ¹H/¹³C NMR to identify substituents (e.g., chlorine at position 4, dihydrofuro ring system).
- Mass spectrometry for molecular weight validation (exact mass: ~198.03 g/mol).
- X-ray crystallography (if crystalline) to resolve fused-ring geometry .
Computational tools like PubChem-derived InChI keys (e.g.,
HXTUOLGGMWNTJZ-UHFFFAOYSA-N) are also used for validation .
Q. What preliminary biological activities have been reported?
this compound derivatives exhibit cytostatic activity against cancer cell lines. For example, compound 7 (a bicyclic derivative) showed IC₅₀ = 27 µM against HCT116 colon carcinoma, likely due to chlorine substitution enhancing DNA alkylation or kinase inhibition . Controls should include non-chlorinated analogs to isolate chlorine's role .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up?
- Microwave-assisted synthesis reduces reaction time (e.g., 6 hours vs. 24 hours under conventional heating) and improves purity in cyclization steps .
- Solvent selection : Polar aprotic solvents (DMF, dioxane) enhance SNAr reactivity for chlorine substitution .
- Catalysis : Use of NaH or DIEA accelerates nucleophilic substitutions, as seen in thieno[2,3-d]pyrimidine analogs .
Q. How to resolve contradictions in cytostatic activity across structural analogs?
Structural analogs like 2,4-dichloropyrimidine (6) lacking the dihydrofuro ring show no activity, while bicyclic derivatives (7) are potent. Key strategies:
Q. What methodologies identify metabolic liabilities in this compound?
Metabolite identification (MetID) using rat/human hepatic microsomes reveals oxidation at the thiophene sulfur (human) or dihydrofuro ring (rat). Techniques:
- LC-HRMS to detect hydroxylated metabolites.
- CYP450 inhibition assays to pinpoint isoform-specific clearance .
- Stability studies in simulated gastric fluid (pH 2.0) and plasma .
Q. How to design derivatives with improved CNS penetration?
- Ether linkages (replacing amides) enhance blood-brain barrier permeability (Kp > 1).
- LogD optimization : Target values between 1–3 via substituent modulation (e.g., methyl or trifluoromethyl groups) .
- In silico BBB prediction using tools like SwissADME .
Q. What strategies address metabolic instability in the dihydrofuro core?
- Ring rigidification : Replace 5,6-dihydrofuro with unsaturated furan to block hydroxylation .
- Deuterium incorporation at metabolically labile C-H bonds slows oxidative degradation .
- Prodrug approaches : Mask chlorine with ester groups to delay hepatic clearance .
Methodological Considerations
Q. How to validate purity for biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




